2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
2,3-Dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family.
Preparation Methods
The synthesis of 2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the palladium-catalyzed synthesis, which involves the use of 2,3-dibromoquinoxaline as a starting material. This compound undergoes a series of reactions, including C–N coupling and C–H activation, to form the desired indoloquinoxaline derivative . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Chemical Reactions Analysis
2,3-Dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby inhibiting their activity . This interaction can affect various cellular pathways, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar compounds to 2,3-dibutoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: Known for its high HOMO energy level and low band gap.
Pyrrolo[2,3-b]quinoxaline derivatives: These compounds possess antioxidant, anticancer, and antibacterial properties.
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2,3-dibutoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H35N3O2/c1-5-7-15-31-24-17-21-22(18-25(24)32-16-8-6-2)29-27-26(28-21)20-11-9-10-12-23(20)30(27)14-13-19(3)4/h9-12,17-19H,5-8,13-16H2,1-4H3 |
InChI Key |
AZAVTODLZWCVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CCC(C)C)OCCCC |
Origin of Product |
United States |
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